2-Nitroanisole

Vue d'ensemble

Description

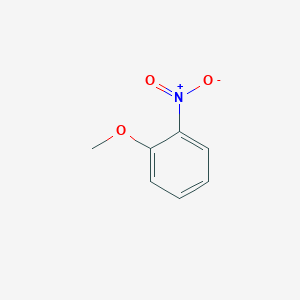

2-Nitroanisole: is an organic compound with the chemical formula C7H7NO3 1-methoxy-2-nitrobenzene . This compound is a pale yellow liquid at room temperature and is primarily used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also recognized as an industrial and environmental pollutant with significant carcinogenic potential, particularly affecting the urinary bladder in rodents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitroanisole undergoes various chemical reactions, including:

Reduction: The nitro group in this compound can be reduced to an amino group, forming 2-methoxyaniline. This reaction is typically carried out using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, the reaction with sodium methoxide can lead to the formation of 2-nitrophenol.

Oxidation: Although less common, the methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products:

Reduction: 2-Methoxyaniline.

Substitution: 2-Nitrophenol.

Oxidation: Corresponding aldehydes or acids.

Applications De Recherche Scientifique

Intermediate in Organic Synthesis

2-Nitroanisole is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It can be reduced to ortho-anisidine or ortho-dianisidine, both of which are crucial in dye manufacturing and other chemical processes .

Carcinogenicity Studies

Research has shown that this compound exhibits carcinogenic properties when administered to laboratory animals. Studies conducted on Fischer 344 rats and B6C3F1 mice indicated increased incidences of tumors in various organs, including the urinary bladder and liver, suggesting significant implications for human health risk assessments .

Table 1: Summary of Carcinogenicity Studies

| Study Type | Animal Model | Dosage (ppm) | Observations |

|---|---|---|---|

| Long-term Feeding | Fischer 344 Rats | 0, 222, 666, 2000 | Increased tumors in urinary bladder |

| Long-term Feeding | B6C3F1 Mice | 0, 666, 2000 | Nonneoplastic liver lesions observed |

| Short-term Exposure | Various Rat Strains | Up to 9330 | Decreased body weight; increased liver weight |

Environmental Studies

This compound is also studied for its environmental impact, particularly its behavior in soil and water systems. It has been evaluated for adsorption characteristics using models like HYDRUS-1D to understand its mobility and degradation in contaminated environments .

Toxicological Profile

The toxicological data indicate that exposure to this compound can lead to various health issues. The compound has been associated with hemolytic anemia and methemoglobinemia at high doses due to its nitro group, which can interfere with normal hemoglobin function .

Table 2: Toxicological Effects of this compound

| Effect | Observed In | Dosage (ppm) | Notes |

|---|---|---|---|

| Decreased body weight | Fischer 344 Rats | >2000 | Significant reduction compared to controls |

| Liver toxicity | B6C3F1 Mice | >2000 | Increased liver weight noted |

| Hematological changes | Male Rats | >1166 | Lower erythrocyte counts observed |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential therapeutic effects, including anti-cancer properties due to their ability to induce apoptosis in certain cancer cell lines .

Mécanisme D'action

The carcinogenicity of 2-nitroanisole is primarily attributed to its metabolic activation. In the body, this compound undergoes nitroreduction to form reactive intermediates, such as N-(2-methoxyphenyl)hydroxylamine. These intermediates can covalently bind to DNA, forming DNA adducts that lead to mutations and potentially cancer. The enzymes involved in this metabolic activation include cytochrome P450 enzymes and xanthine oxidase .

Comparaison Avec Des Composés Similaires

2-Methoxyaniline: The reduced form of 2-nitroanisole, used in the synthesis of dyes and pharmaceuticals.

2,4-Dinitroanisole: Another nitroanisole derivative used in explosive formulations and as a dye intermediate.

2-Nitrophenol: A compound formed by the substitution reaction of this compound.

Uniqueness: this compound is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA adducts and induce carcinogenic effects sets it apart from other similar compounds .

Activité Biologique

2-Nitroanisole, a nitro-substituted aromatic compound, has garnered attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological effects associated with this compound.

- Chemical Formula : C₇H₇NO₃

- CAS Number : 91-23-6

- Molecular Weight : 153.14 g/mol

Mutagenicity and Genotoxicity

This compound has been shown to exhibit mutagenic properties in various biological systems:

- Bacterial Mutagenesis : In studies utilizing Salmonella typhimurium, this compound consistently induced mutations, particularly in strain TA100, which is sensitive to mutagens. Variable responses were observed in other strains, indicating a strain-dependent effect on mutagenesis .

- Mammalian Cell Studies : The compound induced sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary (CHO) cells. It was also found to cause mutations at the tk locus in mouse lymphoma cells. Notably, its clastogenic activity was weak and required the presence of metabolic activation (S9) for significant effects .

Carcinogenicity

Research indicates that this compound is a potential carcinogen:

- Animal Studies : Long-term feeding studies in B6C3F1 mice demonstrated an increased incidence of hepatocellular adenomas and carcinomas. Mice administered high doses (6000 mg/kg diet) exhibited a significant decrease in body weight and increased liver weight, suggesting hepatotoxicity and potential carcinogenic effects .

- Survival Rates : In a study involving Fischer 344 rats, survival rates decreased in males at higher doses of this compound. The incidence of mononuclear-cell leukemia was also noted, indicating a possible link between exposure and hematological malignancies .

Study Overview

A study conducted by the National Toxicology Program involved administering varying doses of this compound to male and female B6C3F1 mice over 103 weeks. The results are summarized in the following table:

| Dose (mg/kg diet) | Male Survival Rate | Female Survival Rate | Liver Weight Change (%) |

|---|---|---|---|

| Control | 35/50 | 38/50 | - |

| Low Dose (666) | 43/50 | 26/50 | +15% |

| Mid Dose (2000) | 39/50 | 33/50 | +30% |

| High Dose (6000) | 40/50 | 45/50 | +43% |

The study highlighted that while male survival rates did not significantly differ among treated groups, females showed improved survival at higher doses, possibly due to reduced competition for resources among lower numbers of surviving females .

Oxidative DNA Damage

Recent studies have indicated that this compound can induce oxidative DNA damage in bacterial models. This oxidative stress is believed to contribute to its mutagenic effects, further implicating it in potential carcinogenic pathways .

Propriétés

IUPAC Name |

1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYEGUGFPZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020962 | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °C, 142 °C closed cup, 142 °C c.c. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.29 | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Light reddish or amber liquid | |

CAS No. |

91-23-6, 29191-53-5 | |

| Record name | 2-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029191535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRE7HLZ17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10.5 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Nitroanisole exert its carcinogenic effects?

A1: this compound is primarily a carcinogen in rodents, specifically targeting the urinary bladder. [, , ] Its carcinogenicity stems from its metabolic activation. Both human and rat enzymes, specifically cytochrome P450 2E1 and xanthine oxidase, can metabolize this compound into N-(2-methoxyphenyl)hydroxylamine. [, , ] This metabolite decomposes into reactive species like nitrenium and carbenium ions, which bind to DNA, forming adducts. [, , ] These DNA adducts are considered the primary drivers of this compound's genotoxicity and carcinogenicity. []

Q2: What evidence suggests DNA adduct formation by this compound in vivo?

A2: Research using the 32P-postlabeling technique showed that this compound forms DNA adducts in rats. [] After administering this compound, two specific DNA adducts, identical to those formed in vitro with human liver enzymes, were found in the rats' urinary bladder, liver, kidney, and spleen. [] This finding confirms the in vivo formation of DNA adducts by this compound, further supporting its carcinogenic potential.

Q3: What are the primary metabolic pathways of this compound?

A3: this compound undergoes both activation and detoxification pathways. [, ] The primary detoxification pathway involves O-demethylation by cytochrome P450 enzymes, mainly CYP2E1, into 2-nitrophenol. [, , , ] Further oxidation of 2-nitrophenol by CYP enzymes produces metabolites like 2,5-dihydroxynitrobenzene and 2,6-dihydroxynitrobenzene, considered detoxification products. [, , ]

Q4: What is the role of Xanthine oxidase in this compound metabolism?

A4: While cytochrome P450 enzymes primarily handle detoxification, xanthine oxidase plays a crucial role in activating this compound to its carcinogenic form. [, ] It reduces this compound to N-(2-methoxyphenyl)hydroxylamine, the precursor to DNA-binding reactive species. [, , ] This reduction by xanthine oxidase is a significant pathway in the liver, contributing to this compound's carcinogenic potential.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol. [Various sources list this information]

Q6: What spectroscopic techniques are helpful in characterizing this compound?

A6: Several spectroscopic techniques are used to characterize this compound:

- NMR Spectroscopy (1H and 13C): Helps determine the structure and purity of the compound. [, ]

- FTIR and FT-Raman Spectroscopy: Provide information about the vibrational modes of the molecule, further characterizing its structure. []

- UV-Vis Spectroscopy: Used to study solvent effects and intermolecular interactions. [, ]

Q7: What are the applications of this compound in different media?

A7: Research highlights this compound's use in various settings:

- Supercritical Fluids: Used as a probe molecule (solvatochromic probe) to study the properties of supercritical fluids like CO2, N2O, and Xe due to its sensitivity to changes in solvent polarity. [, , , ]

- Electrochemical Systems: Studied for its electrochemical reduction to 2-anisidine in ionic liquids, offering a potential green synthesis route. []

- Ternary Liquid Mixtures: Investigated for its molecular interactions and excess properties in ternary systems, aiding in understanding solution behavior. [, ]

Q8: How is this compound typically quantified in various matrices?

A8: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a commonly employed technique for the quantitative determination of this compound, especially in complex matrices like cosmetics. [] This method often includes an extraction step, followed by purification using techniques like dispersive solid-phase extraction.

Q9: What are the occupational exposure limits for this compound?

A9: The maximum admissible concentration (MAC) value for this compound has been established at 1.6 mg/m3 based on animal studies, aiming to minimize occupational exposure risks. [, ] This limit considers the potential carcinogenicity of the compound and highlights the importance of workplace safety measures.

Q10: What are the known toxic effects of this compound?

A10: Studies in rodents have shown that repeated exposure to this compound can lead to:

- Hematological Effects: Methemoglobinemia and hemolytic anemia. []

- Organ Weight Changes: Increased liver and spleen weight. []

- Carcinogenicity: Primarily bladder cancer in rodents. [, ]

Q11: What areas require further research regarding this compound?

A11: Several areas require further investigation:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.